Ethyl 2-(4-fluoro-3-nitrophenyl)acetate

説明

Ethyl 2-(4-fluoro-3-nitrophenyl)acetate is an aromatic ester featuring a fluorinated nitrobenzene core linked to an ethyl acetate group. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for designing sulfonamide derivatives and nitroaromatic precursors . Its synthesis typically involves nucleophilic substitution or condensation reactions, such as the reaction of ethyl bromoacetate with nitro-substituted phenols or anilines under basic conditions . Key properties include moderate solubility in polar organic solvents (e.g., ethanol, acetone) and stability under inert storage conditions .

Structure

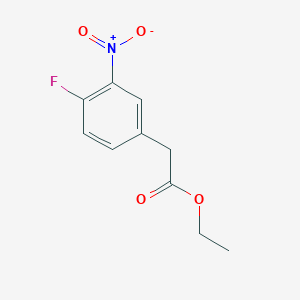

2D Structure

特性

IUPAC Name |

ethyl 2-(4-fluoro-3-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOMZDWTSDPDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-(4-fluoro-3-nitrophenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a unique molecular structure characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which enhances its reactivity and biological interactions.

- Chemical Formula : C10H10FNO4

- Molecular Weight : Approximately 241.22 g/mol

- Structure : The compound consists of an ethyl ester linked to a phenyl ring substituted with both a fluorine and a nitro group.

Biological Activity Overview

This compound has been studied for various biological activities, including:

-

Antimicrobial Activity :

- Several studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds with similar structural features have shown activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential as new antimicrobial agents .

- In vitro evaluations have demonstrated that certain derivatives possess minimum inhibitory concentration (MIC) values that indicate their effectiveness against specific bacterial strains .

-

Anticancer Potential :

- Research has explored the anticancer properties of related compounds, revealing that some nitrophenyl derivatives can induce apoptosis in cancer cells. This suggests that this compound might also exhibit similar effects, warranting further investigation into its mechanism of action against cancer cell lines .

Antimicrobial Activity

A comparative study involving various derivatives of this compound revealed promising results:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Klebsiella pneumoniae | 16 |

| Ethyl 2-(3-fluoro-4-nitrophenyl)acetate | Staphylococcus aureus | 32 |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 8 |

These findings suggest that modifications to the nitrophenyl structure can significantly influence antibacterial potency .

Anticancer Studies

In a study assessing the anticancer potential of nitrophenyl derivatives, it was found that:

- Compounds with nitro substitutions induced apoptosis in several cancer cell lines.

- The efficacy varied based on the specific structural modifications present in the derivatives.

The biological activity of this compound is believed to stem from its ability to interact with bacterial cell membranes and potentially inhibit key enzymes involved in cellular processes. The presence of the nitro group is particularly significant as it may facilitate electron transfer reactions that disrupt cellular integrity.

Future Directions

Further empirical studies are essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future research include:

- In Vivo Studies : To assess the safety and efficacy in living organisms.

- Structural Optimization : Modifying the compound's structure to enhance its biological activity and reduce potential toxicity.

- Combination Therapies : Investigating synergistic effects when combined with existing antibiotics or anticancer agents.

科学的研究の応用

Medicinal Chemistry

Anticancer Research

Ethyl 2-(4-fluoro-3-nitrophenyl)acetate and its derivatives have been investigated for their potential anticancer properties. Preliminary studies indicate that these compounds can induce apoptosis in cancer cells, particularly in breast cancer models. For instance, a study demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms linked to mitochondrial pathways that promote cell death.

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. In preclinical models, treatment with this compound resulted in a notable reduction of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Pharmaceutical Development

The compound serves as a building block in synthesizing novel pharmaceutical agents, especially those targeting microbial infections and cancer. Its reactivity allows for modifications that enhance biological activity and selectivity towards specific molecular targets .

Agrochemical Applications

This compound is utilized in developing various agrochemicals. Its structural features allow it to function as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural productivity by controlling pest populations effectively .

Organic Synthesis

The compound is significant in synthetic organic chemistry due to its ability to undergo various chemical reactions:

- Nucleophilic Substitution Reactions : The fluorine atom and nitro group participate in nucleophilic substitutions, leading to diverse derivatives that are valuable in further chemical synthesis.

- Reduction Reactions : The nitro group can be reduced to an amino group, opening pathways for synthesizing amine-containing compounds that have various applications .

Case Studies

Several studies have focused on the biological activity of this compound:

- Anticancer Activity : A peer-reviewed study reported significant cytotoxic effects against breast cancer cell lines, attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

- Anti-inflammatory Research : Another study explored the anti-inflammatory properties of this compound in murine models, showing a decrease in pro-inflammatory cytokines after treatment.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Ethyl 2-(4-Chloro-3-Nitrophenyl)Acetate

- Structure : Chlorine replaces fluorine at the 4-position.

- Properties : Higher molecular weight (243.64 g/mol vs. 227.18 g/mol for the fluoro analogue) and increased lipophilicity due to chlorine’s larger atomic radius.

- Applications : Used in pesticide intermediates; exhibits distinct reactivity in nucleophilic aromatic substitution due to Cl’s weaker electron-withdrawing effect compared to F .

Ethyl 2,2-Difluoro-2-(4-Nitrophenyl)Acetate

- Structure : Difluoro substitution at the acetate α-carbon and nitro at the 4-position.

- Properties : Enhanced electron-withdrawing effects from two fluorine atoms reduce ester hydrolysis susceptibility. Molecular weight: 236.72 g/mol .

Ethyl 2-(3-Hydroxy-4-Nitrophenyl)Acetate

- Structure : Hydroxy group at the 3-position introduces hydrogen-bonding capability.

Functional Group Modifications

Ethyl 2-(N-(4-Fluoro-3-Nitrophenyl)Sulfamoyl)Acetate

- Structure : Sulfamoyl (-SO₂NH-) replaces the acetate group.

- Properties : Higher melting point (98–100°C vs. liquid at RT for the parent ester) and broader biological activity (e.g., antimicrobial) due to sulfonamide pharmacophore .

- Synthesis : Achieved via reaction of ethyl 2-(chlorosulfonyl)acetate with 4-fluoro-3-nitroaniline (78% yield) .

2-(4-Fluoro-3-Nitrophenyl)Acetic Acid

Heterocyclic Analogues

Ethyl 2-(5-Bromo-3-Ethyl-Sulfinyl-1-Benzofuran-2-yl)Acetate

- Structure : Benzofuran core with sulfinyl and bromo substituents.

- Properties : Stabilized by π-π stacking (intermolecular distance: 3.814 Å) and C-H···O hydrogen bonds. Higher molecular weight (341.24 g/mol) and reduced nitro group reactivity due to electron-donating benzofuran oxygen .

Imidazole Derivatives (e.g., Ethyl 2-[5-(4-Chlorophenyl)-2-Phenyl-1H-Imidazol-4-yl] Acetate)

Data Tables

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Reactivity in SNAr | LogP (Predicted) |

|---|---|---|---|

| -F | Strong -I, weak +M | Moderate | 2.8 |

| -Cl | Moderate -I | Higher than F | 3.2 |

| -NO₂ | Strong -I, -M | High | 1.9 |

| -SO₂NH- | Strong -I | Low | 1.5 |

Key Research Findings

- Synthetic Efficiency : Fluorine and nitro groups direct electrophilic substitution reactions meta and para, respectively, enabling regioselective functionalization .

- Biological Relevance : Sulfonamide and imidazole derivatives exhibit enhanced pharmacological profiles compared to simple esters, likely due to improved target binding .

- Stability : Difluoro-substituted esters show reduced hydrolysis rates, making them suitable for prolonged storage .

準備方法

Step 1: Nitration

| Reagent | Conditions | Product |

|---|---|---|

| 3-Fluoroaniline | Fuming nitric acid, 0°C to 5°C | 3-Fluoro-4-nitroaniline |

Step 2: Formation of the Acetic Acid Moiety

| Reagent | Conditions | Product |

|---|---|---|

| 3-Fluoro-4-nitroaniline | Chloroacetyl chloride, then hydrolysis | 2-(4-Fluoro-3-nitrophenyl)acetic acid |

Step 3: Esterification

| Reagent | Conditions | Product |

|---|---|---|

| 2-(4-Fluoro-3-nitrophenyl)acetic acid | Ethanol, acid catalyst (e.g., HCl or H₂SO₄) | This compound |

Research Findings and Challenges

While specific research findings on this compound are limited, general challenges in organic synthesis include achieving high yields, purity, and regioselectivity. The use of protective groups, careful control of reaction conditions, and optimization of reagent ratios are crucial for successful synthesis.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-fluoro-3-nitrophenyl)acetate, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, Ethyl 2-(N-(4-fluoro-3-nitrophenyl)sulfamoyl)acetate (a structurally similar compound) is synthesized by reacting ethyl 2-(chlorosulfonyl)acetate with 4-fluoro-3-nitroaniline under controlled conditions (yield: 78%) . Key variables for optimization include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency.

- Temperature : Reflux conditions (~80–100°C) enhance reaction completion.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Structural confirmation relies on:

- ¹H NMR : Distinct signals for the ethyl ester (δ ~1.35 ppm, triplet) and aromatic protons (δ ~7.3–7.8 ppm) .

- HRMS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 307.0345) validates molecular formula .

- X-ray crystallography : For crystalline derivatives, SHELX software can resolve bond angles and torsion effects .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

- A pharmacophore precursor : The nitro group can be reduced to an amine for drug candidate synthesis .

- A structural analog in structure-activity relationship (SAR) studies, particularly for antimicrobial or anticancer agents .

Advanced Research Questions

Q. How do substituent positions (fluoro, nitro) influence reactivity and biological activity?

Comparative studies of analogs reveal:

| Compound | Substituents | Key Reactivity/Biological Impact |

|---|---|---|

| This compound | 4-F, 3-NO₂ | Enhanced electrophilicity for nucleophilic substitution |

| Ethyl 2-(3-hydroxy-4-nitrophenyl)acetate | 3-OH, 4-NO₂ | Reduced metabolic stability due to hydroxyl group |

| Methyl 2-(3-fluoro-5-nitrophenyl)acetate | 3-F, 5-NO₂ | Steric hindrance lowers binding affinity |

Q. What methodological approaches resolve contradictions in pharmacological data (e.g., varying IC₅₀ values)?

- Dose-response validation : Ensure consistent assay conditions (e.g., cell line, exposure time).

- Metabolite profiling : Nitro-reduction products (e.g., amines) may exhibit divergent activities .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on target binding .

Q. How can crystallographic data improve synthesis design for derivatives?

SHELXL-refined structures (e.g., bond lengths, angles) guide steric and electronic modifications:

Q. What advanced analytical techniques validate reaction intermediates in multi-step syntheses?

- LC-MS/MS : Monitors transient intermediates (e.g., sulfonamide or nitroso derivatives) .

- In-situ IR spectroscopy : Tracks nitro-group reduction kinetics in real time .

Methodological Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。